Benzyl (5-bromo-2-fluorophenyl)carbamate Benzyl (5-bromo-2-fluorophenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576157
InChI: InChI=1S/C14H11BrFNO2/c15-11-6-7-12(16)13(8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
SMILES: C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)F
Molecular Formula: C14H11BrFNO2
Molecular Weight: 324.14 g/mol

Benzyl (5-bromo-2-fluorophenyl)carbamate

CAS No.:

Cat. No.: VC13576157

Molecular Formula: C14H11BrFNO2

Molecular Weight: 324.14 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (5-bromo-2-fluorophenyl)carbamate -

Specification

Molecular Formula C14H11BrFNO2
Molecular Weight 324.14 g/mol
IUPAC Name benzyl N-(5-bromo-2-fluorophenyl)carbamate
Standard InChI InChI=1S/C14H11BrFNO2/c15-11-6-7-12(16)13(8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Standard InChI Key WKONXKBWUKZPFS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)F
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure is defined by three key components:

  • A benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attached to the oxygen of the carbamate functional group.

  • A carbamate bridge (OC(=O)NH-\text{OC}(=O)\text{NH}) connecting the benzyl group to the substituted phenyl ring.

  • A meta-bromo, ortho-fluoro-substituted phenyl ring, which introduces steric and electronic effects critical to its reactivity .

The IUPAC name, benzyl N-(5-bromo-2-fluorophenyl)carbamate, reflects this arrangement .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC14H11BrFNO2\text{C}_{14}\text{H}_{11}\text{BrFNO}_{2}
SMILESC1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)F
InChIKeyWKONXKBWUKZPFS-UHFFFAOYSA-N

Physicochemical Properties

Computed Properties

PubChem data highlight the compound’s physicochemical profile :

Table 2: Physicochemical Properties

PropertyValueMethod/Source
XLogP33.4Computed via XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Rotatable Bond Count4Cactvs 3.4.8.18
Topological Polar Surface Area38.3 ŲCactvs 3.4.8.18
Melting PointNot reported

The relatively high XLogP3 value (3.4) suggests significant hydrophobicity, which may influence its pharmacokinetic behavior .

Biological Activity and Applications

Pharmaceutical Intermediate

Benzyl (5-bromo-2-fluorophenyl)carbamate serves as a precursor in synthesizing biologically active molecules:

  • Antibiotic Development: Used in the synthesis of Tedizolid, a second-generation oxazolidinone antibiotic effective against Gram-positive pathogens.

  • Aldose Reductase Inhibition: Structural analogs demonstrate potential in managing diabetic complications by inhibiting aldose reductase, an enzyme implicated in glucose metabolism disorders.

Structure-Activity Relationships (SAR)

  • Halogen Effects: The bromine atom enhances electrophilic aromatic substitution reactivity, while fluorine improves metabolic stability and membrane permeability .

  • Carbamate Role: The carbamate group may act as a prodrug moiety, enabling targeted release of active metabolites.

Comparative Analysis with Structural Analogs

Table 3: Structural Analog Comparison

Compound NameMolecular FormulaKey Differences
Benzyl (4-bromo-2-fluorophenyl)carbamateC14H11BrFNO2\text{C}_{14}\text{H}_{11}\text{BrFNO}_{2}Bromine at position 4 vs. 5
Benzyl (5-chloro-2-fluorophenyl)carbamateC14H11ClFNO2\text{C}_{14}\text{H}_{11}\text{ClFNO}_{2}Chlorine substitution

The 5-bromo-2-fluoro substitution pattern in the title compound confers distinct electronic and steric properties compared to analogs, influencing its reactivity and biological interactions .

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Targeted Drug Delivery: Explore conjugation with nanoparticle carriers to enhance therapeutic efficacy.

  • Green Synthesis: Develop environmentally benign synthetic routes to reduce reliance on hazardous reagents .

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